STOCK2S-26016

WNK kinases hypertension kinase selectivity

STOCK2S-26016 (WNK-IN-B) is a cell-permeable diaminoacridine that uniquely inhibits WNK signaling by targeting the CCT domain of SPAK/OSR1, blocking protein-protein interaction rather than kinase catalysis. This mechanism enables precise dissection of WNK4 (IC50=16 μM) vs. WNK1 (IC50=34.4 μM) pathways in mpkDCT and MOVAS cells (25-200 μM). Ideal for hypertension and electrolyte homeostasis studies where isoform-specific, non-ATP-competitive modulation is critical. In stock; request bulk pricing.

Molecular Formula C20H19N3O2
Molecular Weight 333.391
CAS No. 2193076-44-5
Cat. No. B2633875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTOCK2S-26016
CAS2193076-44-5
Molecular FormulaC20H19N3O2
Molecular Weight333.391
Structural Identifiers
SMILESCCOC1=CC2=C(C3=C(C=C(C=C3)NCC4=CC=CO4)N=C2C=C1)N
InChIInChI=1S/C20H19N3O2/c1-2-24-14-6-8-18-17(11-14)20(21)16-7-5-13(10-19(16)23-18)22-12-15-4-3-9-25-15/h3-11,22H,2,12H2,1H3,(H2,21,23)
InChIKeyZEYWOCUQZJPKJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

STOCK2S-26016 (CAS 2193076-44-5) Chemical Identity and WNK Signaling Inhibitor Class Overview


STOCK2S-26016, also known as WNK-IN-B, is a cell-permeable diaminoacridine derivative that functions as an inhibitor of WNK (With-No-Lysine [K]) signaling [1]. The compound disrupts the WNK signaling cascade by targeting the CCT (C-terminal) domain of the downstream kinases SPAK and OSR1, thereby blocking the protein-protein interaction between WNK kinases and SPAK/OSR1 [2]. This mechanism positions STOCK2S-26016 as a research tool for investigating the WNK-SPAK/OSR1-NCC/NKCC pathway, which is implicated in hypertension and electrolyte homeostasis .

STOCK2S-26016: Why Generic Substitution with Other WNK Pathway Modulators is Scientifically Invalid


Generic substitution among WNK pathway modulators is not supported by experimental evidence due to fundamentally divergent molecular mechanisms of action and distinct binding sites. STOCK2S-26016 operates as a protein-protein interaction inhibitor that binds the CCT domain of SPAK/OSR1, whereas alternative WNK inhibitors such as WNK463 function as ATP-competitive orthosteric kinase inhibitors targeting the catalytic domain of WNK kinases themselves [1]. Other in-class compounds like Closantel and Verteporfin bind to distinct allosteric pockets on SPAK/OSR1, yielding different selectivity and potency profiles [2]. Consequently, interchangeability cannot be assumed; the specific mechanism of STOCK2S-26016 yields a unique functional fingerprint that is quantitatively distinct from its closest analogs, as detailed in the comparative evidence below [3].

STOCK2S-26016 Comparative Evidence: Quantifiable Differentiation from Closest Analogs


Evidence Dimension 1: WNK Isoform Selectivity Profile vs. Orthosteric WNK Inhibitor WNK463

STOCK2S-26016 exhibits a distinct WNK isoform inhibition profile compared to the orthosteric pan-WNK inhibitor WNK463. While WNK463 potently inhibits all four WNK family members with nanomolar IC50 values (WNK1: 5 nM; WNK4: 9 nM), STOCK2S-26016 demonstrates micromolar potency with a ~2.2-fold selectivity for WNK4 over WNK1 [1][2]. This differential isoform preference is critical for research applications where partial pathway modulation is desired over complete WNK blockade .

WNK kinases hypertension kinase selectivity

Evidence Dimension 2: Cellular Potency in mpkDCT and MOVAS Cells vs. In Vitro IC50

In functional cellular assays, STOCK2S-26016 demonstrates dose-dependent suppression of hypotonic shock-induced WNK signaling at concentrations ranging from 25-200 μM, with significant reduction of SPAK and NCC phosphorylation observed in mpkDCT cells and SPAK/NKCC1 phosphorylation in MOVAS cells [1]. While direct cellular IC50 values are not reported, the compound's cellular activity is characterized by a concentration-dependent effect, with maximal suppression observed at 100-200 μM .

SPAK/OSR1 NCC NKCC1 cellular assay

Evidence Dimension 3: Mechanism of Action Differentiation: CCT Domain Binding vs. ATP-Competitive Inhibition

STOCK2S-26016 inhibits WNK signaling through a unique mechanism: it binds to the CCT domain of SPAK and OSR1, thereby blocking the protein-protein interaction between WNK kinases and SPAK/OSR1 [1]. This contrasts sharply with ATP-competitive WNK inhibitors like WNK463, which target the catalytic kinase domain [2]. Additionally, STOCK2S-26016 binds to a distinct site compared to other allosteric SPAK inhibitors such as Closantel (SPAK IC50 = 770 nM) and Verteporfin (SPAK IC50 = 330 nM), which target the T233E residue on SPAK [3].

CCT domain protein-protein interaction allosteric SPAK/OSR1

Evidence Dimension 4: Selectivity Profile: Lack of p38 MAPK Inhibition at Functional Concentrations

STOCK2S-26016 demonstrates functional selectivity for the WNK-SPAK pathway over p38 MAPK signaling. At 100 μM, a concentration sufficient to suppress hypotonic shock-induced WNK signaling in mpkDCT and MOVAS cells, STOCK2S-26016 does not affect p38 MAPK phosphorylation . This contrasts with broader-spectrum kinase inhibitors that may exhibit off-target activity at similar concentrations. In a kinase profiling screen at 10 μM, STOCK2S-26016 showed negligible inhibition of a panel of kinases (106% activity remaining), indicating a restricted kinase selectivity profile under these conditions [1].

selectivity p38 MAPK off-target kinase profiling

STOCK2S-26016: Optimized Research and Industrial Application Scenarios Based on Quantitative Evidence


Scenario 1: Investigating WNK4-Selective Pathway Modulation in Distal Convoluted Tubule (mpkDCT) Cell Models

Researchers studying isoform-specific roles of WNK kinases in renal electrolyte handling should utilize STOCK2S-26016 rather than pan-WNK inhibitors like WNK463. The compound's ~2.2-fold selectivity for WNK4 (IC50 = 16 μM) over WNK1 (IC50 = 34.4 μM) allows for preferential WNK4 pathway modulation [1]. Recommended working concentration: 25-100 μM in mpkDCT cells to achieve dose-dependent suppression of SPAK and NCC phosphorylation while maintaining p38 MAPK selectivity .

Scenario 2: Dissecting Protein-Protein Interaction vs. Kinase Catalytic Activity in WNK-SPAK Signaling

To differentiate between contributions of WNK kinase activity and WNK-SPAK/OSR1 protein-protein interactions, researchers should employ STOCK2S-26016 in parallel with ATP-competitive WNK inhibitors. STOCK2S-26016 binds the CCT domain of SPAK/OSR1 and blocks the WNK-SPAK interaction without inhibiting kinase catalytic activity, whereas WNK463 directly inhibits WNK kinase activity [1]. Comparative analysis of downstream phosphorylation events (SPAK, NCC, NKCC1) in mpkDCT and MOVAS cells under hypotonic shock can delineate these distinct signaling modalities.

Scenario 3: Validating WNK Pathway Dependence in Vascular Smooth Muscle (MOVAS) Cell Models

For studies of vascular WNK signaling in hypertension research, STOCK2S-26016 provides a validated tool for suppressing hypotonic shock-induced NKCC1 phosphorylation in MOVAS cells at 50-200 μM concentrations [1]. This application is supported by the compound's demonstrated efficacy in reducing SPAK and NKCC1 phosphorylation in MOVAS cells without affecting p38 MAPK phosphorylation at 100 μM . Researchers should include appropriate vehicle controls and confirm target engagement via phospho-SPAK (S373) immunoblotting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for STOCK2S-26016

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.